molecular formula C8H16N2O3 B1332752 Glycyl-d-leucine CAS No. 688-13-1

Glycyl-d-leucine

Cat. No.: B1332752
CAS No.: 688-13-1
M. Wt: 188.22 g/mol
InChI Key: DKEXFJVMVGETOO-ZCFIWIBFSA-N
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Description

Glycyl-d-leucine is a dipeptide composed of glycine and d-leucine joined by a peptide linkage This compound is a derivative of leucine, an essential amino acid, and glycine, the simplest amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glycyl-d-leucine typically involves the formation of a peptide bond between glycine and d-leucine. One common method is the use of dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at room temperature. The carboxyl group of glycine is activated by DCC, allowing it to react with the amino group of d-leucine to form the dipeptide .

Industrial Production Methods

Industrial production of this compound can be achieved through fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the desired dipeptide by optimizing the metabolic pathways involved in amino acid synthesis .

Chemical Reactions Analysis

Types of Reactions

Glycyl-d-leucine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Glycyl-d-leucine has several applications in scientific research:

Mechanism of Action

The mechanism of action of glycyl-d-leucine involves its interaction with enzymes and receptors in the body. It can act as a substrate for proteolytic enzymes, leading to the release of its constituent amino acids. These amino acids can then participate in various metabolic pathways, including protein synthesis and energy production .

Comparison with Similar Compounds

Similar Compounds

    Glycyl-l-leucine: Similar structure but contains l-leucine instead of d-leucine.

    Glycyl-glycine: A simpler dipeptide composed of two glycine molecules.

    Leucyl-glycine: The reverse sequence of glycyl-leucine

Uniqueness

Glycyl-d-leucine is unique due to the presence of d-leucine, which is less common in nature compared to l-leucine.

Properties

IUPAC Name

(2R)-2-[(2-aminoacetyl)amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-5(2)3-6(8(12)13)10-7(11)4-9/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEXFJVMVGETOO-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001017042
Record name Glycyl-D-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

688-13-1
Record name Glycyl-D-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the solubility of Glycyl-d-leucine?

A1: Research has investigated the solubility of several cyclic dipeptides, including this compound, in water at 298.15 K []. This study found that this compound has a specific solubility at that temperature, which was then used to calculate thermodynamic properties like the molar Gibbs free energy of dissolution.

Q2: Can you explain more about how the solubility data was used to understand the thermodynamics of this compound dissolving in water?

A2: The researchers experimentally determined the solubility constant (Ksp) of this compound in water []. This constant reflects the equilibrium between the solid dipeptide and its dissolved form. From the Ksp, they were able to calculate the Gibbs free energy of dissolution (ΔG), which indicates the spontaneity of the dissolving process. They also utilized previously gathered data on enthalpy of dissolution (ΔH) and combined it with the new ΔG values to determine the entropy of dissolution (ΔS). These calculations offer insight into the energy changes and order/disorder shifts that happen when this compound dissolves in water.

Q3: Were any other dipeptides examined in this solubility study?

A3: Yes, the study looked at the solubilities of four other cyclic dipeptides: cyclic glycylglycine, cyclic d-alanylglycine, cyclic d-alanyl-d-alanine, and cyclic d-valyl-L-valine []. Comparing these results to this compound could provide insights into how structural variations among dipeptides influence their solubility behavior.

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